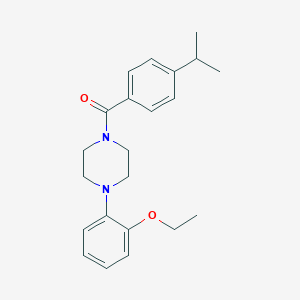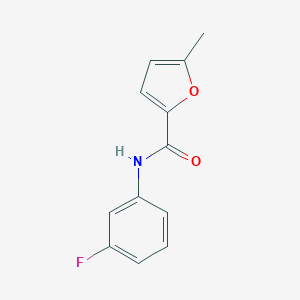
N-cycloheptyl-N'-(2,6-dichloro-4-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N'-(2,6-dichloro-4-pyridinyl)urea, commonly known as DCPU, is a synthetic compound that has been extensively studied for its potential use as a herbicide. It belongs to the class of urea-based herbicides and has been found to be effective against a wide range of weed species.
Mecanismo De Acción
DCPU acts by inhibiting the photosynthetic electron transport chain in plants. It specifically targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting this complex, DCPU disrupts the production of ATP and NADPH, which are essential for plant growth and development. This leads to the death of the plant.
Biochemical and Physiological Effects
DCPU has been found to have minimal toxicity to mammals and other non-target organisms. However, it can have adverse effects on aquatic organisms if it enters water bodies. DCPU is rapidly metabolized in plants, and does not accumulate in the environment. It has a short half-life in soil, and does not persist for long periods of time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPU has several advantages as a herbicide, including its broad spectrum of activity and low toxicity to mammals. It is also effective at low concentrations, which makes it cost-effective. However, DCPU has limitations for lab experiments, including its complex synthesis process and the need for expertise in organic chemistry. It also requires specialized equipment for testing its efficacy against different weed species.
Direcciones Futuras
For research on DCPU include the development of new formulations, the study of its mechanism of action, and the exploration of its use in combination with other herbicides.
Métodos De Síntesis
DCPU can be synthesized through a multistep process involving the reaction of 2,6-dichloropyridine with cycloheptylamine, followed by the reaction of the resulting intermediate with phosgene. The final product is obtained through the reaction of the intermediate with urea. The synthesis of DCPU is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DCPU has been extensively studied for its potential use as a herbicide. It has been found to be effective against a wide range of weed species, including grasses and broadleaf weeds. DCPU has been tested in both laboratory and field trials, and has shown promising results in controlling weed growth.
Propiedades
Fórmula molecular |
C13H17Cl2N3O |
|---|---|
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
1-cycloheptyl-3-(2,6-dichloropyridin-4-yl)urea |
InChI |
InChI=1S/C13H17Cl2N3O/c14-11-7-10(8-12(15)18-11)17-13(19)16-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H2,16,17,18,19) |
Clave InChI |
CXBSZUIGHMKXGG-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)NC2=CC(=NC(=C2)Cl)Cl |
SMILES canónico |
C1CCCC(CC1)NC(=O)NC2=CC(=NC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)

![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B258730.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B258733.png)
![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)

![Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B258737.png)
![dimethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate](/img/structure/B258739.png)